![molecular formula C15H20N2O2 B12528446 N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide CAS No. 755709-80-9](/img/structure/B12528446.png)
N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Azabicyclo[222]oct-3-yl)-4-methoxybenzamide is a chemical compound known for its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide typically involves the reaction of 1-azabicyclo[2.2.2]octane with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
Wissenschaftliche Forschungsanwendungen
N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. This interaction can modulate neurotransmitter release and influence various physiological processes. The compound may act as an agonist or antagonist, depending on the receptor subtype and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide
- N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-fluorobenzamide
- N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-bromobenzamide
Uniqueness
N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide is unique due to its methoxy group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Eigenschaften
CAS-Nummer |
755709-80-9 |
|---|---|
Molekularformel |
C15H20N2O2 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H20N2O2/c1-19-13-4-2-12(3-5-13)15(18)16-14-10-17-8-6-11(14)7-9-17/h2-5,11,14H,6-10H2,1H3,(H,16,18) |
InChI-Schlüssel |
RPRFHTRHTUGHLR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2CN3CCC2CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


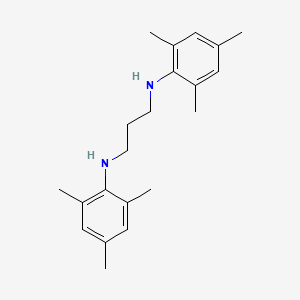
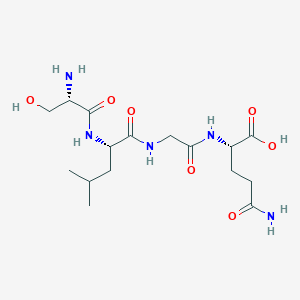
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-](/img/structure/B12528372.png)
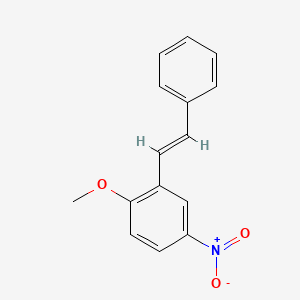
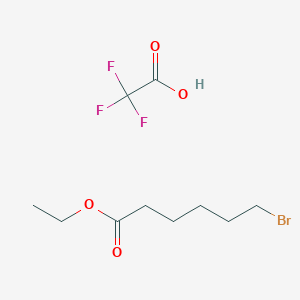
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
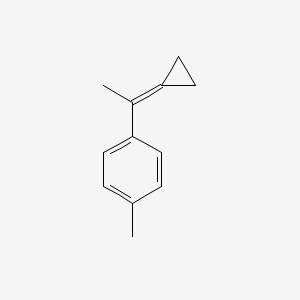
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
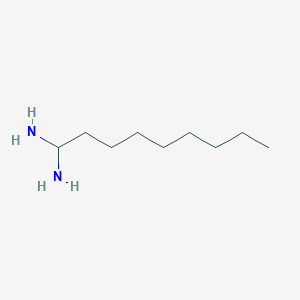
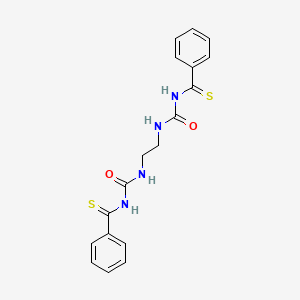

![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)


